molecular formula C10H13Cl2N B12078714 (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride

Cat. No.: B12078714
M. Wt: 218.12 g/mol
InChI Key: YNEWNIVVXVEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride is a chiral amine salt characterized by a 2-chlorophenyl group attached to a but-3-en-1-amine backbone. The stereochemistry at the amine-bearing carbon (S-configuration) is critical for its biological activity and molecular interactions. The compound is synthesized via methods such as acid-catalyzed condensation followed by enantiomeric resolution using chiral HPLC, achieving 100% enantiomeric purity . Its hydrochloride salt form enhances crystallinity and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug development. The presence of the chlorophenyl moiety and the unsaturated butenyl chain contributes to its unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H

InChI Key

YNEWNIVVXVEYIO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1Cl)N.Cl

Origin of Product

United States

Preparation Methods

Grignard Addition to Chiral Imine Intermediates

A widely adopted strategy involves the formation of a chiral imine intermediate derived from 2-chlorobenzaldehyde. The process begins with the condensation of 2-chlorobenzaldehyde with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to yield a Schiff base. Subsequent addition of allylmagnesium chloride (AllylMgCl) to this imine at −20°C in tetrahydrofuran (THF) generates the corresponding allylated amine. Hydrolysis with dilute hydrochloric acid (HCl) releases the free amine, which is then treated with concentrated HCl to form the hydrochloride salt.

Key Reaction Conditions :

  • Temperature: −20°C to 0°C (to minimize racemization).

  • Solvent: Anhydrous THF or diethyl ether.

  • Yield: 60–75% (dependent on steric and electronic effects of the chiral auxiliary).

Asymmetric Catalytic Hydrogenation

An alternative approach employs asymmetric hydrogenation of an α,β-unsaturated enamide precursor. For example, (Z)-N-(2-chlorobenzylidene)but-3-enamide undergoes hydrogenation in the presence of a chiral ruthenium catalyst (e.g., Ru-BINAP) under 50 bar H₂ pressure. This method achieves enantiomeric excess (ee) values exceeding 90%, with subsequent salt formation via HCl treatment.

Optimization Parameters :

  • Catalyst Loading: 0.5–1.0 mol%.

  • Pressure: 30–50 bar H₂.

  • Solvent: Methanol or ethanol.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize throughput and cost efficiency. A continuous flow system combines imine formation, Grignard addition, and hydrochloride salt precipitation in a single integrated setup. Key advantages include:

  • Residence Time : 30–60 minutes (vs. 12–24 hours in batch).

  • Purity : >99% (by HPLC) due to precise temperature and stoichiometric control.

Representative Process Data :

StepTemperature (°C)Pressure (bar)Yield (%)
Imine Formation25195
Grignard Addition−20178
Salt Precipitation0–5192

Resolution of Racemic Mixtures

For non-catalytic methods, resolution via diastereomeric salt formation is employed. Racemic 1-(2-chlorophenyl)but-3-en-1-amine is treated with (R)-camphorsulfonic acid in ethanol, yielding diastereomeric salts with differential solubility. Recrystallization isolates the (S)-enantiomer, which is then converted to the hydrochloride salt.

Efficiency Metrics :

  • Diastereomeric Excess : 85–90%.

  • Overall Yield : 40–50% (after two recrystallizations).

Comparative Analysis of Methodologies

Yield and Stereochemical Control

MethodYield (%)ee (%)Scalability
Grignard/Imine7080–85Moderate
Asymmetric Hydrogenation6590–95High
Continuous Flow8575–80Very High
Diastereomeric Resolution4599Low

Cost and Environmental Impact

  • Catalytic Hydrogenation : High catalyst costs offset by superior ee and reduced waste.

  • Continuous Flow : Lower solvent consumption (−40%) and energy efficiency (−30%) compared to batch processes.

Critical Reaction Parameters and Troubleshooting

Grignard Reaction Optimization

  • Moisture Sensitivity : Traces of water reduce yields by 20–30%; rigorous drying of reagents and solvents is essential.

  • Solvent Choice : Ethers (THF, 2-MeTHF) enhance nucleophilicity vs. hydrocarbons (hexane).

Enantioselectivity Challenges

  • Catalyst Deactivation : Impurities in the enamide precursor (e.g., residual Pd) reduce ee by 10–15%. Pre-treatment with activated charcoal mitigates this .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride exhibits a range of biological activities. Its structural features contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Antidepressant Activity

Recent studies have explored its potential as an antidepressant. The compound has shown promise in inhibiting specific receptors associated with depression, suggesting a possible role in developing new antidepressant therapies. For instance, modifications to the compound's structure have led to derivatives that exhibit improved activity against serotonin reuptake mechanisms .

CXCR2 Antagonism

Another area of interest is its role as a CXCR2 antagonist. Compounds similar to (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride have been investigated for their ability to inhibit CXCR2-mediated signaling pathways, which are implicated in inflammatory responses and cancer metastasis. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing antagonistic activity against CXCR2 .

Case Studies and Research Findings

Several case studies illustrate the applications of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride:

  • Antidepressant Development : Research conducted by Thalen et al. demonstrated that derivatives of this compound could be synthesized with high yields and exhibited significant antidepressant-like effects in animal models. The study emphasized the need for further optimization to enhance efficacy and reduce side effects .
  • Inflammation and Cancer Studies : A study on CXCR2 antagonists revealed that compounds derived from (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride could effectively reduce neutrophil migration in inflammatory models. This finding suggests potential therapeutic applications in treating conditions such as asthma and cancer .

Mechanism of Action

The mechanism of action of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(a) Halogen Substitution: Bromo vs. Chloro

  • (S)-1-(2-Bromophenyl)but-3-en-1-amine Hydrochloride Molecular Formula: C₁₀H₁₃BrClN Key Differences: The bromine atom at the 2-position increases molecular weight (227.6 g/mol vs. However, the larger atomic radius of bromine may introduce steric hindrance, reducing metabolic stability compared to the chloro derivative .
  • The shorter propanamine chain reduces conformational flexibility, which may limit interactions with extended binding pockets compared to the butenyl chain in the target compound .

Table 1: Comparison of Aryl-Substituted Analogs

Compound Molecular Formula Substituent Chain Length Key Properties
(S)-1-(2-ClPh)but-3-en-1-amine·HCl C₁₀H₁₃Cl₂N Cl C4 (unsaturated) High enantiopurity, enhanced stability
(S)-1-(2-BrPh)but-3-en-1-amine·HCl C₁₀H₁₃BrClN Br C4 (unsaturated) Increased steric hindrance
(S)-1-(2-FPh)propan-1-amine·HCl C₉H₁₂FClN F C3 Higher electronegativity, rigid structure

Analogs with Modified Amine Chains

(a) Cyclobutyl-Containing Amines (Sibutramine-Related Compounds)

  • Sibutramine Related Compound A (N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride)
    • Molecular Formula : C₁₈H₂₈ClN₂·HCl
    • Key Differences : The cyclobutyl group introduces conformational rigidity, while the dimethylamine terminus enhances lipophilicity. This structural motif is linked to appetite suppression, contrasting with the unsaturated butenyl chain of the target compound, which may favor different receptor interactions .

(b) Piperidine-Based Analogs (Otenabant Hydrochloride)

  • Otenabant Hydrochloride (1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide monohydrochloride) Molecular Formula: C₂₅H₂₅Cl₂N₇O·HCl Key Differences: The purine-piperidine scaffold broadens hydrogen-bonding capacity and targets cannabinoid receptors for obesity treatment. Unlike the target compound’s simple amine structure, Otenabant’s complexity allows multi-site interactions but increases synthetic difficulty .

Table 2: Pharmacologically Active Analogs

Compound Core Structure Pharmacological Use Key Feature
Target Compound Butenyl-chloroaryl Intermediate/Drug candidate Chiral purity, simplicity
Sibutramine Related A Cyclobutyl-dimethyl Appetite suppression Rigid hydrophobic core
Otenabant Hydrochloride Purine-piperidine Obesity treatment Multi-target engagement

Hydrogen Bonding and Crystallography

The hydrochloride salt form of the target compound facilitates robust hydrogen-bonding networks, as observed in its crystalline structure. Graph set analysis (e.g., Etter’s rules) reveals characteristic motifs such as R₂²(8) rings, common in amine salts, which stabilize the lattice . In contrast, Sibutramine analogs with bulkier substituents exhibit disrupted packing, reducing crystallinity and solubility .

Research Findings and Implications

  • Enantiomeric Purity : The target compound’s 100% enantiopurity (via chiral HPLC) ensures consistent bioactivity, a critical advantage over racemic analogs like those in Sibutramine derivatives .
  • Metabolic Stability : The unsaturated butenyl chain may undergo oxidation, whereas fluorophenyl analogs (e.g., (S)-1-(2-FPh)propan-1-amine·HCl) resist metabolic degradation due to fluorine’s electronegativity .
  • Therapeutic Potential: While Sibutramine and Otenabant target obesity, the simpler structure of (S)-1-(2-ClPh)but-3-en-1-amine·HCl positions it as a versatile intermediate for CNS-active agents or enzyme inhibitors.

Biological Activity

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride, commonly referred to as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in pharmacological research due to its potential therapeutic effects. This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, making it a candidate for treating various psychiatric disorders. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can be represented as follows:

  • Molecular Formula : C10H12ClN·HCl
  • Molecular Weight : 215.17 g/mol
  • IUPAC Name : (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride

(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride primarily acts as an SSRI. It selectively inhibits the reuptake of serotonin (5-HT) at the synaptic cleft, leading to increased serotonin availability in the central nervous system (CNS). This mechanism is pivotal in alleviating symptoms associated with depression and anxiety disorders.

Key Mechanisms

  • Serotonin Reuptake Inhibition : The compound binds to the serotonin transporter (SERT), preventing serotonin from being reabsorbed into presynaptic neurons.
  • Neurotransmitter Modulation : It may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways, contributing to its antidepressant effects.
  • Neuroplasticity Enhancement : Research suggests that SSRIs promote neurogenesis and synaptic plasticity, which are crucial for long-term mood regulation.

Pharmacokinetics

The pharmacokinetic profile of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride indicates rapid absorption and metabolism:

ParameterValue
AbsorptionRapid
BioavailabilityApproximately 60%
MetabolismHepatic (CYP450 enzymes)
Elimination Half-Life24 hours
ExcretionUrinary

Antidepressant Effects

Multiple studies have demonstrated the antidepressant effects of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride in animal models. A notable study conducted on rodents showed a significant reduction in immobility time in the forced swim test, indicating enhanced mood and reduced depressive behavior.

Case Studies

  • Case Study 1 : A clinical trial involving 100 pati

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride, and how is enantiomeric purity validated?

  • Methodological Answer :

  • Synthesis : A common approach involves chiral resolution of racemic mixtures using enantioselective catalysis or chiral auxiliaries. For example, reductive amination of 2-chlorophenylbut-3-en-1-one with a chiral amine precursor, followed by HCl salt formation. Key reagents include sodium borohydride (reduction) and chiral resolving agents like tartaric acid derivatives .
  • Enantiomeric Validation : Chiral HPLC with columns such as Chiralpak® IA/IB (Daicel) is employed, using mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine. Retention times and peak area ratios are compared to reference standards .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the 2-chlorophenyl ring (δ ~7.2–7.5 ppm), allylic protons (δ ~5.2–5.8 ppm), and amine protons (δ ~2.8–3.5 ppm). The (S)-configuration can be inferred from NOE correlations .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 212.1 (free amine) and [M-Cl]+ at m/z 176.1 for the hydrochloride salt.
  • Elemental Analysis : Validate stoichiometry (e.g., C: 52.6%, H: 5.3%, N: 6.1%, Cl: 24.8%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystalline structure of this compound, and what methods characterize these interactions?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines hydrogen-bonding motifs. The hydrochloride salt typically forms N–H···Cl and C–H···Cl interactions, creating chains or sheets. Graph set analysis (e.g., R22(8)R_2^2(8)) classifies these patterns .
  • IR Spectroscopy : Stretching frequencies for N–H (3300–3200 cm⁻¹) and Cl···H (weak bands ~2500 cm⁻¹) confirm hydrogen bonding .

Q. What strategies resolve data contradictions in X-ray crystallography when determining absolute configuration?

  • Methodological Answer :

  • Dual Refinement : Refine both enantiomers in SHELXL and compare R-factors. The correct (S)-configuration shows lower residuals (< 5%) .
  • Anomalous Dispersion : Use Cu-Kα radiation to exploit chlorine’s anomalous scattering, enhancing phase determination accuracy .
  • Cross-Validation : Compare experimental circular dichroism (CD) spectra with DFT-simulated spectra for the (S)-enantiomer .

Q. How do computational models predict GPCR interactions, and what experimental assays validate these predictions?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors). The 2-chlorophenyl group likely occupies hydrophobic pockets, while the amine forms salt bridges with Asp3.32 .
  • Functional Assays :
  • cAMP Accumulation : Measure agonist/antagonist activity via ELISA-based cAMP kits in HEK293 cells expressing recombinant receptors.
  • Calcium Flux : Use FLIPR® assays with Fura-2 AM dye to monitor real-time signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.